molecular formula C15H15N3O6S B7752106 MFCD05863206

MFCD05863206

Cat. No.: B7752106
M. Wt: 365.4 g/mol
InChI Key: WKHJLAGVWZFMOE-FPLPWBNLSA-N
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Description

MFCD05863206 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD05863206 involves a series of chemical reactions that require precise conditions. Typically, the preparation begins with the selection of appropriate starting materials, followed by a series of steps that may include heating, cooling, and the use of catalysts to facilitate the reactions. The exact synthetic route can vary depending on the desired purity and yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process often involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to optimize the production yield.

Chemical Reactions Analysis

Types of Reactions

MFCD05863206 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: In this reaction, one atom or group of atoms in the compound is replaced by another atom or group of atoms.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogens like chlorine or bromine can be used as substituting agents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in the formation of halogenated compounds.

Scientific Research Applications

MFCD05863206 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.

    Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: this compound is used in the production of various industrial chemicals and materials, owing to its stability and reactivity.

Mechanism of Action

The mechanism by which MFCD05863206 exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing them from catalyzing reactions. Additionally, the compound can interact with cellular membranes, affecting their permeability and function.

Properties

IUPAC Name

(Z)-4-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O6S/c1-9-10(2)17-24-15(9)18-25(22,23)12-5-3-11(4-6-12)16-13(19)7-8-14(20)21/h3-8,18H,1-2H3,(H,16,19)(H,20,21)/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHJLAGVWZFMOE-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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